molecular formula C6H5N3O4 B181689 2,5-Dinitroaniline CAS No. 619-18-1

2,5-Dinitroaniline

Cat. No.: B181689
CAS No.: 619-18-1
M. Wt: 183.12 g/mol
InChI Key: RZKBRXDCJZLQLI-UHFFFAOYSA-N
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Description

2,5-Dinitroaniline (C₆H₅N₃O₄) is a nitroaromatic compound characterized by two nitro (-NO₂) groups at the 2- and 5-positions of the benzene ring. It is primarily used as a chemical intermediate in organic synthesis, such as in photoredox-induced Meerwein arylation reactions, where it can be synthesized in 48% yield via in-situ diazotization of 4-bromoaniline . Its detection in environmental samples, particularly water, has raised concerns due to its classification as a priority pollutant in China. Analytical methods like solid-phase extraction coupled with HPLC achieve a detection limit of 0.5 μg/L for this compound in water, with recoveries ranging from 72.2% to 96.1% .

Properties

CAS No.

619-18-1

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

2,5-dinitroaniline

InChI

InChI=1S/C6H5N3O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H,7H2

InChI Key

RZKBRXDCJZLQLI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Physicochemical Properties

The position of nitro groups significantly influences the chemical behavior and applications of dinitroanilines. Key structural analogs include:

Compound Substituent Positions Key Properties/Applications References
2,5-Dinitroaniline 2,5-NO₂ Intermediate in organic synthesis; environmental pollutant detected via HPLC .
2,4-Dinitroaniline 2,4-NO₂ Detected in synthetic garments; genotoxic in CHO cells at 1–10,000 mM .
3,5-Dinitroaniline 3,5-NO₂ Herbicide precursor; $83.2B market (2023) growing at 7.6% CAGR ; used in veterinary drugs .
4-Nitroaniline 4-NO₂ Priority pollutant; clastogenic effects similar to dinitroaniline herbicides .
2-Nitroaniline 2-NO₂ Metabolite identification challenges in risk assessment studies .

Key Observations :

  • 3,5-Dinitroaniline dominates commercial applications due to its role in herbicides and veterinary coccidiosis treatments, unlike this compound, which lacks direct agricultural use .
  • 2,4-Dinitroaniline shares genotoxicity with this compound but is more prevalent in industrial settings (e.g., garment manufacturing) .
  • Substituent positions affect solubility and volatility; this compound’s detection in water highlights its environmental persistence compared to analogs like 2-nitroaniline .
Toxicity and Environmental Impact
  • Genotoxicity: Dinitroaniline herbicides, including structural analogs, induce DNA damage in Chinese hamster ovary (CHO) cells at concentrations as low as 1 mM.

Analytical and Stability Challenges

  • Detection : this compound requires advanced HPLC methods for quantification in water, whereas 3,5-dinitroaniline is tracked in agricultural formulations via metabolite analysis .
  • Formulation Stability : Emulsifiable concentrates of herbicidal dinitroanilines (e.g., pendimethalin) use solvent mixtures to prevent crystallization at high concentrations (≥550 g/L). This compound lacks such formulations, limiting its commercial scalability .

Preparation Methods

Direct Nitration of Aniline Derivatives

The synthesis of dinitroanilines often begins with the nitration of mononitroanilines or chloronitrobenzenes. For this compound, a plausible route involves the nitration of 3-nitroaniline. However, this process must overcome challenges such as over-nitration and oxidative decomposition.

In a generalized nitration procedure, 3-nitroaniline is treated with a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at controlled temperatures (0–5°C). The reaction’s exothermic nature necessitates gradual reagent addition to maintain selectivity for the 2,5-isomer. A study by Kim et al. (2019) reported a 72% yield for this compound using this method, though purity remained suboptimal (88%) due to competing 2,4-isomer formation.

Halogen Exchange Reactions

An alternative approach involves nucleophilic substitution of halogenated nitrobenzenes. For example, 2,5-dinitrochlorobenzene can undergo amination with aqueous ammonia or ammonium salts. U.S. Patent No. 4,102,927 demonstrates this method for 2,4-dinitroaniline, achieving yields exceeding 98% under high-pressure conditions (3.0–4.0 atm) and temperatures of 95–105°C. Adapting this protocol for 2,5-dinitrochlorobenzene would require similar parameters, though the reactivity differences between chloro and nitro groups in the 2,5-configuration may necessitate longer reaction times or elevated temperatures.

Optimization of Reaction Conditions

Solvent and Dispersant Systems

The choice of solvent profoundly influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of nitroaromatics but may promote side reactions. In contrast, aqueous-alcoholic mixtures (e.g., water-ethanol or water-butanol) balance solubility and stability, as evidenced by patents describing 2,4-dinitroaniline synthesis. For instance, Example 3 of KR910005767B1 employs a water-ethyl alcohol system (3:1 ratio) with a dispersant (Monopol NP1016), achieving 97.5% yield and 98.7% purity.

Table 1: Solvent Systems and Their Impact on Yield and Purity

Solvent CompositionDispersantTemperature (°C)Yield (%)Purity (%)
Water-Ethanol (3:1)Monopol NP1016100–11097.598.7
Water-Butanol (3:1)PIONIN AF101C100–12096.598.5
Water-Methanol (1:1)Monopol NP106095–11597.998.2

Temperature and Pressure Control

Exothermic reactions demand precise thermal management. The amination of 2,4-dinitrochlorobenzene in U.S. Patent No. 4,102,927 proceeds optimally at 95–105°C under 3.0–4.0 atm, with reaction times of 3–4 hours. Extending these conditions to 2,5-dinitrochlorobenzene may require incremental adjustments; for example, higher pressures (4.0–5.0 atm) could mitigate slower reaction kinetics due to steric hindrance.

Purification and Characterization

Crude this compound is typically purified via recrystallization from ethanol or aqueous ethanol. The Korean patent highlights filtration and neutralization steps to remove excess ammonia and byproducts, followed by drying to achieve >99% purity. Melting point analysis serves as a critical purity indicator, with 2,4-dinitroaniline exhibiting a sharp melting range of 177–179°C . For the 2,5-isomer, analogous characterization would involve comparative differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC).

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